3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride
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Overview
Description
3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride is a fluorinated heterocyclic compound with the molecular formula C6H5FN2O2·HCl. It is known for its unique chemical properties, which make it valuable in various scientific research applications. The compound is often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride typically involves the nucleophilic substitution of a fluorine atom on a pyridine ring. One common method includes the reaction of 3-amino-5-fluoropyridine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction conditions ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing properties can influence the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: A halogenated pyridine with different substitution patterns.
Uniqueness
3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a fluorine atom on the pyridine ring allows for versatile chemical modifications and applications .
Properties
IUPAC Name |
3-amino-5-fluoropyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRKXEBJOBVUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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